molecular formula C10H8F3NO2 B187837 N-(4-acetylphenyl)-2,2,2-trifluoroacetamide CAS No. 24568-13-6

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

Cat. No. B187837
CAS RN: 24568-13-6
M. Wt: 231.17 g/mol
InChI Key: IILMTVMHMUEWFW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide, also known as 4-acetylphenyl-trifluoroacetamide, is an organic compound that is widely used in scientific research. It has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. This compound is a versatile reagent that has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also known to have a variety of biochemical and physiological effects in laboratory experiments.

Scientific Research Applications

1. Synthesis of Thiophene-2-carboxamide Derivatives

  • Application Summary: This compound is used in the synthesis of thiophene-2-carboxamide derivatives, which have been studied for their antioxidant and antibacterial properties .
  • Methods of Application: The strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .
  • Results: The synthesized products exhibited close HOMO–LUMO energy gap (ΔE H-L) in which the amino derivatives 7a-c have the highest while the methyl derivatives 5a-c were the lowest . The antioxidant properties of the produced compounds were evaluated, where amino thiophene-2-carboxamide 7a exhibit significant inhibition activity 62.0% compared to ascorbic acid .

2. Michael-type Addition of Aromatic Alcohols

  • Application Summary: N-(4-acetylphenyl)-2,2,2-trifluoroacetamide is used in the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .
  • Methods of Application: The reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .
  • Results: The Michael addition enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .

3. Synthesis of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinoselenoic Amide

  • Application Summary: This compound is used in the synthesis of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinoselenoic amide .
  • Methods of Application: The compound was prepared similarly to compound 2; except powdered grey elemental selenium was used instead of elemental sulfur .
  • Results: Colorless crystals were obtained in a 75% yield .

properties

IUPAC Name

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-6(15)7-2-4-8(5-3-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILMTVMHMUEWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179304
Record name Acetanilide, 4'-acetyl-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2,2,2-trifluoroacetamide

CAS RN

24568-13-6
Record name N-(4-Acetylphenyl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24568-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetanilide, 4'-acetyl-2,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024568136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24568-13-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103788
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 4'-acetyl-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AMR Alsaedi, TA Farghaly, MR Shaaban - Arabian Journal of Chemistry, 2022 - Elsevier
The present article deals with the synthesis of novel nano-sized fluorinated thiazoles and studying their anticancer potentiality. The targeted azoles could be accessed via trifluoro-…
Number of citations: 12 www.sciencedirect.com
MR Shaaban - Arabian Journal of Chemistry, 2017 - Elsevier
An efficient routes to various kinds of heterocycles and fused heterocycles incorporated trifluoroacetamide moiety have been synthesized by the reaction of versatile N-(4-(2-bromoacetyl…
Number of citations: 3 www.sciencedirect.com
A Aramini, MR Sablone, G Bianchini, A Amore, M Fanì… - Tetrahedron, 2009 - Elsevier
A novel one-pot two-step procedure has been developed to synthesize highly substituted 2-arylpropionic and arylacetic acids, by treatment with aqueous HI, from cyanohydrins. The …
Number of citations: 36 www.sciencedirect.com

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